molecular formula C10H16O B022708 (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol CAS No. 19890-02-9

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

Cat. No.: B022708
CAS No.: 19890-02-9
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-DJLDLDEBSA-N
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Description

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, also known as verbenol, is a bicyclic monoterpenoid alcohol. It is a naturally occurring compound found in various essential oils, particularly in the oils of pine trees and other coniferous plants. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol can be achieved through several methods. One common method involves the reduction of verbenone, a related ketone, using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is typically carried out in an inert solvent such as tetrahydrofuran or diethyl ether at low temperatures to prevent over-reduction.

Another method involves the hydration of α-pinene, a naturally occurring monoterpene, in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by water to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from coniferous plants followed by fractional distillation to isolate the compound. Alternatively, large-scale chemical synthesis can be performed using the methods described above, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form verbenone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of verbenone back to this compound can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group of the compound can undergo substitution reactions to form esters or ethers. For example, reaction with acetic anhydride in the presence of a base can yield the acetate ester.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Acetic anhydride, alkyl halides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Verbenone

    Reduction: this compound

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the study of enzyme-catalyzed reactions due to its chiral nature.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory conditions.

    Industry: In addition to its use in the fragrance and flavor industries, the compound is used as a starting material for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. Its biological activities are thought to be mediated through its ability to modulate enzyme activity and interact with cell membranes. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol is similar to other bicyclic monoterpenoids such as verbenone and α-pinene. it is unique in its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Similar Compounds

    Verbenone: A related ketone with similar structural features but different chemical reactivity.

    α-Pinene: A precursor to this compound, commonly found in essential oils.

    Camphor: Another bicyclic monoterpenoid with a ketone functional group, used in medicinal and industrial applications.

Properties

IUPAC Name

(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@H]2C[C@@H]1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885103
Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-09-3, 19890-02-9
Record name trans-Verbenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Verbenol, (S)-trans-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2R,5S)-
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Record name (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name [1S-(1α,2α,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name VERBENOL, (S)-TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Reactant of Route 2
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Reactant of Route 3
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Reactant of Route 4
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Reactant of Route 5
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Reactant of Route 6
(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

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